molecular formula C17H14N2O B1623606 3-Phenyl-1-quinoxalin-2-yl-propan-1-one CAS No. 885275-42-3

3-Phenyl-1-quinoxalin-2-yl-propan-1-one

Cat. No.: B1623606
CAS No.: 885275-42-3
M. Wt: 262.3 g/mol
InChI Key: SPTLQADZHGOUPT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinoxaline (B1680401) Chemistry Research

The journey of quinoxaline chemistry began in the late 19th century. Since then, the field has witnessed significant progress, with the development of numerous synthetic methodologies for the preparation of quinoxaline derivatives. Early research primarily focused on the fundamental synthesis and characterization of these compounds. However, the discovery of the potent biological activities of naturally occurring quinoxaline-containing antibiotics like echinomycin (B1671085) and actinomycin (B1170597) spurred a new wave of research. ipp.pt This led to the exploration of synthetic quinoxaline derivatives for a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.gov The continuous development of novel synthetic strategies, including greener and more efficient methods, has further expanded the accessible chemical space of quinoxaline derivatives, paving the way for the discovery of new and improved therapeutic agents.

Fundamental Role of Nitrogen-Containing Heterocycles in Modern Chemical Sciences

Nitrogen-containing heterocycles are ubiquitous in nature and form the structural core of a vast array of biologically active molecules, including alkaloids, vitamins, and nucleic acids. In modern chemical sciences, these compounds are of paramount importance, particularly in the realm of drug discovery. The presence of nitrogen atoms in a heterocyclic ring system imparts unique physicochemical properties, such as the ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. This makes them ideal candidates for the design of enzyme inhibitors, receptor agonists or antagonists, and other therapeutic agents. The versatility of nitrogen-containing heterocycles allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of a molecule to achieve desired therapeutic effects. Quinoxaline, as a prominent member of this class, exemplifies the potential of nitrogen-containing heterocycles in the development of novel drugs. nih.gov

Research Trajectories for Ketone-Containing Quinoxaline Derivatives, with Focus on 3-Phenyl-1-quinoxalin-2-yl-propan-1-one

The introduction of a ketone functionality into the quinoxaline scaffold has been a key area of research, leading to the discovery of compounds with significant biological activities. Ketone-containing quinoxaline derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The specific compound, this compound, with its unique structural features of a phenyl group and a propan-1-one linker attached to the quinoxaline core, represents an interesting candidate for further investigation.

While specific research on this compound is limited, studies on structurally related quinoxalin-2-yl ketone derivatives and quinoxaline-3-propanamides provide valuable insights into its potential research trajectories. For instance, various substituted quinoxalinone derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. nih.gov Furthermore, quinoxaline-3-propanamides have been explored as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govresearchgate.net These findings suggest that this compound could be a promising lead compound for the development of novel anticancer agents. Future research could focus on its synthesis, detailed characterization, and evaluation of its biological activity against a panel of cancer cell lines and other relevant biological targets.

Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1-quinoxalin-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c20-17(11-10-13-6-2-1-3-7-13)16-12-18-14-8-4-5-9-15(14)19-16/h1-9,12H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTLQADZHGOUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432622
Record name 3-phenyl-1-quinoxalin-2-yl-propan-1-one
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Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-42-3
Record name 1-Propanone, 3-phenyl-1-(2-quinoxalinyl)-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-phenyl-1-quinoxalin-2-yl-propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Phenyl 1 Quinoxalin 2 Yl Propan 1 One and Its Analogues

Established Reaction Pathways for Quinoxaline (B1680401) Core Formation

The formation of the quinoxaline ring system is a cornerstone of various synthetic strategies, with several reliable methods having been developed over the years.

Condensation Reactions of o-Phenylenediamines with Carbonyl Compounds

The most classical and widely used method for quinoxaline synthesis is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govsynblock.commtieat.org This acid-catalyzed reaction proceeds via a two-step mechanism involving a nucleophilic attack followed by the removal of water to form the pyrazine (B50134) ring fused to the benzene (B151609) ring. researchgate.net A variety of catalysts, including mineral supports like acidic alumina, have been shown to be effective, with some reactions proceeding in high yields even under solvent-free conditions. researchgate.net

The reaction is versatile, accommodating a range of substituted o-phenylenediamines and 1,2-dicarbonyl compounds, leading to a diverse library of quinoxaline derivatives. For instance, the reaction of o-phenylenediamine with benzil in the presence of a catalytic amount of nanostructured Na2PdP2O7 in ethanol at room temperature affords 2,3-diphenylquinoxaline in high yield. mtieat.org

Table 1: Examples of Quinoxaline Synthesis via Condensation of o-Phenylenediamines with 1,2-Dicarbonyl Compounds

o-Phenylenediamine Derivative1,2-Dicarbonyl CompoundCatalyst/ConditionsProductYield (%)
Benzene-1,2-diamineBenzilAcidic alumina, Microwave2,3-Diphenylquinoxaline86
4-Methylbenzene-1,2-diamineBenzilPolar paste, Microwave6-Methyl-2,3-diphenylquinoxaline96
Benzene-1,2-diamineAcyloinAcidic alumina, Microwave2,3-Diphenylquinoxaline80

Intramolecular Cyclization and Ring Transformation Approaches

Intramolecular cyclization represents another significant strategy for the synthesis of the quinoxaline core. These methods often involve the formation of a key intermediate that subsequently undergoes ring closure to yield the quinoxaline system. For example, pyrrolo[1,2-a]quinoxalines can be synthesized through intramolecular cyclization pathways. acs.org Additionally, ring transformation reactions, where a pre-existing heterocyclic ring is converted into the quinoxaline system, have also been reported. These approaches can offer unique pathways to substituted quinoxalines that may be difficult to access through traditional condensation methods.

Derivatization from Precursors such as 3-Phenylquinoxalin-2(1H)-thione and Quinoxalinones

Quinoxaline derivatives can be readily synthesized from functionalized precursors like 3-phenylquinoxalin-2(1H)-thione and quinoxalinones. The thione precursor, which exists in a tautomeric equilibrium with its thiol form, is a versatile intermediate. rsc.org It can undergo chemoselective S-alkylation reactions with various electrophiles. For example, the reaction of 3-phenylquinoxaline-2(1H)-thione with phenacyl bromide in the presence of triethylamine yields 1-phenyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)ethanone. rsc.org

Similarly, 3-phenylquinoxalin-2(1H)-one can be alkylated to introduce various substituents. The reaction with acrylic acid derivatives via a chemoselective Michael addition leads to a range of functionalized quinoxalinones. nih.govnih.gov These precursors offer a modular approach to synthesizing a wide array of quinoxaline analogues by first establishing the core and then introducing diversity through functionalization.

Advanced Synthetic Techniques and Conditions

To improve upon classical methods, modern synthetic techniques have been applied to the synthesis of quinoxalines, offering benefits such as reduced reaction times, higher yields, and more environmentally friendly conditions.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of quinoxaline derivatives. researchgate.netnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields. nih.gov For example, the condensation of diamines and dicarbonyls can be achieved in as little as 3.5 minutes in a solvent-free medium under microwave heating, with yields ranging from 80-90%. nih.gov This environmentally benign approach often involves simpler work-up procedures, making it an attractive alternative to conventional heating methods. researchgate.netnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoxalines

ReactionConventional Method (Time, Yield)Microwave-Assisted Method (Time, Yield)Reference
Condensation of o-phenylenediamine and benzilSeveral hours, lower yields3 minutes, 86% researchgate.net
Condensation of various diamines and dicarbonylsNot specified3.5 minutes, 80-90% nih.gov

Phase Transfer Catalysis in the Alkylation of Quinoxaline Nuclei

Phase transfer catalysis (PTC) is a valuable technique for the alkylation of quinoxaline precursors, particularly quinoxalinones. nih.gov This method facilitates the reaction between a water-soluble nucleophile and a substrate that is soluble in an organic solvent by using a phase transfer catalyst, typically a quaternary ammonium (B1175870) salt, to transport the nucleophile into the organic phase.

An example is the alkylation of 3-phenylquinoxalin-2(1H)-one with 3-bromoprop-1-yne using potassium carbonate as the base and tetra-n-butylammonium bromide as the phase-transfer catalyst in N,N-dimethylformamide (DMF). nih.gov This approach allows for efficient alkylation under mild conditions, leading to both O-alkylated and N-alkylated products. nih.gov

Green Chemistry Principles in Quinoxaline Synthesis

The synthesis of quinoxaline derivatives, including 3-Phenyl-1-quinoxalin-2-yl-propan-1-one, has traditionally involved methods that utilize hazardous solvents, harsh reaction conditions, and catalysts that are difficult to recover. ijirt.org In response to growing environmental concerns, significant research has focused on developing more sustainable and eco-friendly synthetic protocols. benthamdirect.com These "green" approaches align with the principles of green chemistry by emphasizing waste minimization, energy efficiency, and the use of less hazardous substances. ijirt.orgijirt.org Key advancements in this area include the adoption of environmentally benign solvents and the development of catalyst-free and reusable catalytic systems. benthamdirect.com

Utilization of Environmentally Benign Solvents and Reaction Media

A cornerstone of green chemistry is the replacement of volatile and toxic organic solvents with safer, more environmentally friendly alternatives. ijirt.org In the context of quinoxaline synthesis, this has led to the exploration of various green solvents that not only reduce environmental impact but can also enhance reaction efficiency.

Water is a highly desirable green solvent due to its non-toxicity, non-flammability, and abundance. Several protocols have been developed for the synthesis of quinoxaline derivatives in aqueous media. researchgate.netresearchgate.net For instance, the condensation of 1,2-diamines and 1,2-dicarbonyl compounds can be efficiently carried out in water, often facilitated by a catalyst. nih.gov One innovative approach has even utilized rainwater as both the solvent and a catalyst for the condensation reaction between aromatic 1,2-diamines and 1,2-dicarbonyl compounds, achieving the synthesis at ambient temperature. benthamdirect.com

Ethanol is another widely used green solvent, offering a less toxic alternative to solvents like dichloromethane or acetonitrile. researchgate.netnih.gov Reactions in ethanol, often under reflux or with ultrasound irradiation, have proven effective for producing quinoxalines in high yields. tandfonline.comniscpr.res.in

Ionic liquids (ILs) have emerged as versatile media for quinoxaline synthesis, acting as both solvents and catalysts. researchgate.net Their negligible vapor pressure, thermal stability, and potential for recyclability make them attractive green alternatives. researchgate.net For example, [Bmim]CF3SO3 has been identified as an effective, eco-friendly, and reusable ionic liquid for the synthesis of quinoxalines, facilitating high yields and simple work-up procedures. researchgate.net

The following table summarizes various studies employing green solvents for the synthesis of quinoxaline derivatives.

Reactant 1Reactant 2SolventCatalyst/ConditionProduct Yield (%)Source
o-PhenylenediamineBenzilWaterIodine94 researchgate.net
o-PhenylenediamineBenzilEthanol/Water (1:1)H5PW6Mo4V2O40·14H2O96 tandfonline.com
o-Phenylenediamineα-Bromo ketonesEthanolUltrasound Irradiation85-95 niscpr.res.in
1,2-DiaminobenzeneBenzilRainwaterNone (Ambient Temp)High benthamdirect.com
o-PhenylenediamineBenzil[Bmim]CF3SO3Ionic Liquid (as catalyst)98 researchgate.net
o-PhenylenediamineBenzilHexafluoroisopropanol (HFIP)None (Room Temp)High researchgate.net

Catalyst-Free and Reusable Catalytic Systems for Quinoxaline Derivative Synthesis

Reducing catalyst-related waste is another critical goal in green synthesis. This is achieved either by eliminating the need for a catalyst altogether or by employing heterogeneous catalysts that can be easily recovered and reused. nih.govresearchgate.net

Catalyst-Free Systems

Several methodologies have been developed that proceed efficiently without any catalyst, thereby simplifying purification processes and preventing product contamination with metal residues. nih.govrsc.org These reactions are often promoted by alternative energy sources or specific solvent conditions.

Ultrasound irradiation has been successfully used to synthesize quinoxaline derivatives from 1,2-diamines and 1,2-diketones in good to excellent yields without a catalyst. scielo.br The acoustic cavitation effects produced by ultrasound enhance mass transfer and reaction rates under mild conditions. ijirt.org Similarly, mechanochemistry, through techniques like grinding or high-speed homogenization, provides a solvent-free and catalyst-free route to quinoxalines, often resulting in quantitative yields within minutes. researchgate.netrsc.org Another straightforward approach involves the reaction of o-phenylenediamine and phenacyl bromide derivatives under reflux in ethanol, a green solvent, to afford the desired quinoxaline products in high yields without a catalyst. nih.gov

Reusable Catalytic Systems

A variety of materials have been employed as reusable catalysts for quinoxaline synthesis:

Alumina-Supported Heteropolyoxometalates: Catalysts like AlCuMoVP supported on alumina have been used for quinoxaline synthesis at room temperature. They can be recovered by filtration and reused over several cycles without a considerable drop in reactivity. nih.govresearchgate.net

Nanocatalysts: Magnetic nanoparticles, such as Fe3O4@SiO2/Schiff base/Co(II), serve as highly efficient and magnetically separable catalysts that can be reused multiple times with only a slight decrease in yield. nih.gov Monoclinic zirconia nanoparticles are another example of a reusable heterogeneous catalyst for this transformation. nih.gov

Solid Acids: Environmentally benign solid acid catalysts like sulfated polyborate have been used for the solvent-free synthesis of quinoxalines. ias.ac.in This catalyst is advantageous due to its mild acidity, non-toxic nature, and recyclability. ias.ac.in Montmorillonite K-10 is another effective and recyclable clay-based catalyst that works efficiently in water at ambient temperatures. researchgate.net

The table below details the performance of various reusable catalysts in the synthesis of quinoxaline derivatives.

CatalystReaction ConditionSolventYield (1st Run, %)Yield (3rd Run, %)Yield (5th Run, %)Source
AlCuMoVP on AluminaRoom TemperatureToluene929088 nih.gov
Fe3O4@SiO2/Schiff base/Co(II)80 °CEthanol989795 nih.gov
Nano-BF3 SiO2SonicationSolvent-free959390 nih.gov
Sulfated Polyborate80 °CSolvent-free969492 ias.ac.in
Monoclinic Zirconia NanoparticlesRefluxEthanol969492 nih.gov

Structure Activity Relationship Sar Investigations of Quinoxaline Derivatives, Including Ketone Substituted Analogues

General Principles of SAR in Quinoxaline (B1680401) Chemical Space

The biological activity of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. The quinoxaline nucleus itself is considered electron-deficient, a property that governs its interactions with biological targets. researchgate.net SAR studies have revealed several general principles:

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electronic density of the quinoxaline ring, thereby modulating biological activity. For instance, in some anticancer quinoxalines, the presence of EDGs on an aromatic ring attached to the C-2 position increases activity, while EWGs decrease it. mdpi.com Conversely, for certain quinoxalinone Schiff bases acting as enzyme inhibitors, strong EWGs on the aryl group or the quinoxaline core enhance inhibition efficiency. nih.gov

Steric Factors: The size and spatial arrangement of substituents play a critical role. Bulky groups can either enhance binding by occupying specific hydrophobic pockets in a receptor or diminish activity due to steric hindrance. For example, in a series of anti-HIV quinoxaline derivatives, bulky substitutions at positions C-2 and C-3 resulted in better activity compared to smaller substituents. nih.gov

Lipophilicity and Hydrophilicity: The balance between lipophilic and hydrophilic properties, often quantified by the partition coefficient (log P), is vital for drug-likeness, affecting absorption, distribution, metabolism, and excretion (ADME). Modifications to the quinoxaline scaffold are often aimed at optimizing this balance.

Bioisosteric Replacement: The quinoxaline ring is considered a bioisostere of quinoline (B57606) and naphthalene (B1677914) scaffolds. This relationship allows chemists to leverage knowledge from these well-explored systems to design novel quinoxaline-based agents, potentially circumventing issues like bacterial resistance. nih.gov

The systematic exploration of these principles allows researchers to identify key substitution patterns that can be used to guide the rational design of new therapeutic agents. pulsus.comnih.gov

Impact of Substituent Variation at the Quinoxaline Core (e.g., Phenyl at C-3, Propan-1-one at C-2)

The C-2 and C-3 positions of the quinoxaline ring are common points for chemical modification and are critical for determining the biological activity profile. The specific substitution pattern of a phenyl group at C-3 and a propan-1-one moiety at C-2 creates a unique chemical entity whose properties are dictated by the interplay of these groups.

Phenyl Group at C-3: The phenyl ring at the C-3 position is a common feature in many biologically active quinoxalines. Its presence can contribute to activity through various interactions, including π-π stacking and hydrophobic interactions with the target protein. researchgate.net The substitution pattern on this phenyl ring is a key determinant of potency. For example, in a series of anti-inflammatory quinoxaline derivatives, the substitution pattern on the phenyl ring was a primary factor in establishing the structure-activity relationship. researchgate.net

Acyl Group (Propan-1-one) at C-2: The presence of a ketone-containing side chain, such as a propan-1-one group, at the C-2 position introduces a polar, hydrogen-bond accepting carbonyl group. This feature can be crucial for anchoring the molecule within a binding site. SAR studies on related 2,3-disubstituted quinoxalines have shown that modifications at the C-2 and C-3 positions are generally well-tolerated and that changes can significantly impact activity. nih.gov Research on quinoxalin-2(1H)-ones has shown that direct acylation at the C-3 position is a viable strategy for creating diverse derivatives. acs.org While specific data on the propan-1-one group is limited, studies on similar 2-acylquinoxalines can provide insights. The length and branching of the alkyl chain of the ketone can influence lipophilicity and steric fit.

The table below summarizes SAR findings for substitutions at the C-2 and C-3 positions from various studies on quinoxaline derivatives, providing a basis for understanding the potential activity of 3-Phenyl-1-quinoxalin-2-yl-propan-1-one.

Position Substituent Type Observed Effect on Biological Activity Example Biological Activity Reference
C-22,3-dimethylHigher potency compared to unsubstituted or 2-phenylAcetylcholinesterase Inhibition mdpi.com
C-2 / C-3Bulky SubstituentsEnhanced activity compared to less bulky groupsAnti-HIV nih.gov
C-3PhenylContributes to binding via hydrophobic/π-π interactionsAnti-inflammatory, Anticancer researchgate.netmdpi.com
C-3Small Substituents on side chainMore effective than large substituentsFGFR1 Inhibition dovepress.com
C-2 / C-3Phenyl (unsubstituted)Higher activity than substituted phenyl ringsAnticancer mdpi.com
C-2 (on attached phenyl)Electron Donating GroupsIncreased activityAnticancer mdpi.com
C-2 (on attached phenyl)Electron Withdrawing GroupsDecreased activityAnticancer mdpi.com

Role of Stereochemistry in Modulating Biological Response

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of chiral compounds. mhmedical.com Since biological targets like enzymes and receptors are themselves chiral, they often exhibit stereospecificity, interacting differently with various stereoisomers of a drug molecule. nih.govresearchgate.net

For quinoxaline derivatives, the introduction of chiral centers can lead to stereoisomers (enantiomers or diastereomers) with markedly different biological activities, potencies, and pharmacokinetic profiles. nih.gov A chiral center could be introduced in the propan-1-one side chain of this compound if, for example, a substituent were added to the aliphatic chain.

Key considerations for the role of stereochemistry include:

Target Binding: One enantiomer may fit perfectly into a receptor's binding site, leading to a desired biological response, while the other enantiomer may bind weakly or not at all. mhmedical.com Molecular modeling studies on some chiral natural products have highlighted the structural and stereochemical requirements for efficient interaction and covalent binding to target enzymes. nih.gov

Pharmacokinetics: Stereochemistry can influence drug absorption, distribution, metabolism, and excretion. For instance, metabolic enzymes may selectively process one stereoisomer over another, leading to different plasma concentrations and durations of action.

Off-Target Effects: An undesired enantiomer (the distomer) may be inactive at the primary target but could interact with other receptors, leading to side effects.

While direct stereochemical studies on this compound are not widely reported, research on other chiral molecules demonstrates that for all subclasses of compounds, stereochemistry can lead to significant differences in biological activity, suggesting that stereoselective uptake or transport might be responsible for enhanced activity of a specific isomer. nih.govresearchgate.net Therefore, if a chiral version of this compound were synthesized, it would be essential to separate and evaluate the individual stereoisomers to fully characterize its pharmacological profile.

Elucidation of Key Pharmacophoric Elements within the Quinoxaline Scaffold and its Side Chains

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.net Pharmacophore modeling is a powerful tool in drug discovery used to identify these essential features in a series of active compounds. tandfonline.comnih.gov For the quinoxaline class of compounds, several pharmacophore models have been developed for various biological targets.

Key pharmacophoric elements commonly identified for quinoxaline derivatives include:

Aromatic Rings: The quinoxaline nucleus and the C-3 phenyl group typically serve as crucial aromatic/hydrophobic features that engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan, Phenylalanine) in the binding pocket of a target protein. tandfonline.comnih.gov

Hydrogen Bond Acceptors/Donors: The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline core are potential hydrogen bond acceptors. The carbonyl oxygen of the propan-1-one side chain in the title compound is a strong hydrogen bond acceptor. These features are critical for anchoring the ligand in the active site. Some pharmacophore hypotheses for quinoxaline derivatives specifically include one or two hydrogen bond acceptor features. nih.gov

Hydrophobic Groups: Alkyl groups or other non-polar fragments contribute to binding by interacting with hydrophobic pockets in the target. The ethyl part of the propan-1-one side chain and the phenyl ring contribute to the hydrophobic character of the molecule.

Pharmacophore mapping studies on quinoxaline derivatives have led to the generation of hypotheses that guide the design of new, more potent inhibitors. For example, a five-point pharmacophore hypothesis (AADRR) was developed for quinoxaline-based Aldose Reductase 2 inhibitors, consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. tandfonline.comnih.gov

The table below outlines common pharmacophoric features identified in various quinoxaline derivatives.

Pharmacophore Feature Description Potential Role in this compound Reference
Aromatic Ring (AR)Aromatic centers for π-π or hydrophobic interactions.The quinoxaline ring and the C-3 phenyl group. tandfonline.comnih.gov
Hydrogen Bond Acceptor (HBA)An atom capable of accepting a hydrogen bond (e.g., N, O).The two pyrazine nitrogen atoms and the carbonyl oxygen of the propan-1-one group. nih.govnih.gov
Hydrogen Bond Donor (HBD)An atom with a hydrogen atom that can be donated (e.g., N-H, O-H).Not present in the core structure, but could be added via substitution. tandfonline.comnih.gov
Hydrophobic Group (HY)A non-polar group that interacts with hydrophobic pockets.The phenyl ring and the ethyl portion of the propan-1-one side chain. nih.gov

By understanding these key pharmacophoric elements, medicinal chemists can rationally design novel analogues of this compound with optimized interactions with their biological target, potentially leading to the development of more effective therapeutic agents. researchgate.netresearchgate.net

Mechanistic Research on Biological Activities of Quinoxaline Derivatives

In Vitro and In Silico Approaches to Mechanism of Action Elucidation

The investigation into how quinoxaline (B1680401) derivatives exert their biological effects typically begins with a combination of laboratory-based (in vitro) and computational (in silico) studies. In vitro assays are fundamental for observing the direct effects of a compound on biological systems, such as isolated proteins, cells, or tissues, in a controlled environment. nih.govmdpi.com These methods allow researchers to determine a compound's potency and selectivity. For instance, the cytotoxic activity of novel quinoxaline-3-propanamides was explored against colon and breast cancer cell lines using the MTT assay, a standard colorimetric test to measure cellular metabolic activity. nih.govresearchgate.net

Complementing these experimental approaches, in silico modeling provides predictive insights into the molecular interactions between a compound and its potential biological target. nih.govnih.gov Molecular docking, a key in silico technique, simulates the binding of a small molecule to the active site of a target protein. nih.govnih.gov This method was used to support the proposed mechanism of action for quinoxaline derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), by showing favorable binding interactions within the receptor's active site. nih.gov Similarly, docking studies helped to identify human DNA topoisomerase and VEGFR as potential targets for certain N-benzyl quinoxaline-2-carboxamides. nih.gov These computational tools are invaluable for prioritizing candidates for synthesis and biological testing, thereby streamlining the drug discovery process. mdpi.comnih.gov

Identification and Characterization of Molecular Targets and Pathways

A critical aspect of mechanistic research is the identification and validation of the specific molecular targets and cellular pathways through which a compound acts. This involves detailed studies on enzyme inhibition and the modulation of key cellular processes.

Enzyme Inhibition Studies

Many quinoxaline derivatives owe their therapeutic potential to their ability to inhibit specific enzymes involved in disease pathogenesis.

Aldose Reductase (AR): This enzyme is a key target in the management of diabetic complications. nih.govatlantis-press.comopenmedicinalchemistryjournal.com Under hyperglycemic conditions, AR catalyzes the conversion of glucose to sorbitol, the first step in the polyol pathway, and its overactivation is linked to diabetic neuropathy and retinopathy. nih.gov Several quinoxalin-2(1H)-one derivatives have been designed and synthesized as potent and selective aldose reductase inhibitors (ARIs). nih.govresearchgate.net For example, 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid was identified as a highly active ARI with an IC50 value of 0.091 μM. nih.gov Molecular docking studies have further elucidated that these compounds bind effectively to the enzyme's active site. nih.govatlantis-press.com

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers. mdpi.com Consequently, HDAC inhibitors are a promising class of anticancer agents. nih.govnih.govsigmaaldrich.com An in silico study revealed that novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides may act by inhibiting HDAC-6 through binding to its unique zinc finger ubiquitin-binding domain (HDAC6 Zf-UBD). nih.govresearchgate.net

Triosephosphate Isomerase (TPI): TPI is a central enzyme in glycolysis, the metabolic pathway that provides energy to cells. wikipedia.org Its inhibition can be detrimental, particularly in the context of neurodegenerative diseases. nih.gov While some natural toxins are known to inhibit TPI, specific studies linking quinoxaline derivatives to TPI inhibition are less common, though the broader investigation of enzyme inhibitors often includes a wide range of potential targets. nih.gov TPI's role in the metabolic reprogramming of cancer cells also makes it a subject of interest in oncology research. nih.gov

HIV Reverse Transcriptase (RT): The reverse transcriptase enzyme is essential for the replication of the human immunodeficiency virus (HIV). mdpi.comyoutube.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of antiretroviral therapy. nih.gov These compounds bind to a hydrophobic pocket near the enzyme's active site, non-competitively inhibiting DNA synthesis. nih.govnih.gov While many classes of compounds have been explored as NNRTIs, research has also included quinoline (B57606) derivatives, which share structural similarities with quinoxalines, showing inhibitory activity against the enzyme. researchgate.net

Modulation of Cellular Processes

Beyond direct enzyme inhibition, quinoxaline derivatives can influence fundamental cellular processes, particularly those central to cancer biology like the cell cycle and apoptosis.

Cell Cycle Analysis: The cell cycle is a series of events that leads to cell division and replication. mdpi.com Cancer is often characterized by a loss of cell cycle regulation. mdpi.com Flow cytometry is a common technique used to analyze the effect of a compound on the cell cycle distribution. For example, a potent quinoxaline derivative was shown to arrest the cell cycle in the G2/M phase and significantly increase the proportion of cells in the Pre-G1 phase, which can be an indicator of apoptosis. nih.gov

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. excli.deresearchgate.net Many anticancer agents work by inducing apoptosis. The ability of quinoxaline derivatives to trigger this process is a key area of investigation. One study demonstrated that a lead quinoxaline-3-propanamide derivative induced apoptosis through both programmed cell death and necrotic pathways. nih.gov This was confirmed by observing an increase in the levels of key apoptotic markers, including caspase-3, p53, and the pro-apoptotic protein BAX, while simultaneously decreasing the level of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net

Integration of Biochemical and Cellular Assays for Mechanistic Insights

A comprehensive understanding of a compound's mechanism of action requires the integration of data from both biochemical and cellular assays. novalix.com Biochemical assays, such as enzyme inhibition studies, provide information about the direct interaction of a compound with its molecular target. novalix.com Cellular assays, including cell viability, cell cycle analysis, and apoptosis assays, reveal the downstream consequences of this interaction within a living cell.

For instance, the discovery that a quinoxaline derivative inhibits VEGFR-2 in a biochemical assay is powerfully corroborated by cellular assays showing it inhibits angiogenesis (the formation of new blood vessels, a process driven by VEGF) and induces apoptosis in cancer cells. nih.gov The further finding that this compound increases the expression of caspase-3 and p53 in cells provides a more detailed mechanistic link between the initial enzyme inhibition and the ultimate outcome of cell death. nih.gov By combining these different levels of investigation—from in silico prediction to biochemical validation and cellular effect confirmation—researchers can build a robust model of a drug's mechanism of action, which is essential for its further development as a potential therapeutic agent. nih.govnih.gov

Advanced Applications of Quinoxaline Scaffolds in Chemical Research

Utilization in Functional Materials Science

Quinoxaline (B1680401) derivatives are a subject of significant interest in materials science due to their unique electronic and photophysical properties, which stem from the electron-deficient nature of the pyrazine (B50134) ring fused with a benzene (B151609) ring. This core structure allows for extensive functionalization, enabling the tuning of their properties for various applications.

Dyes and Fluorescent Probes

Derivatives of the quinoxaline scaffold have been explored as fluorescent probes. For instance, certain 2-phenylbenzo[g]quinoxaline (B5608625) derivatives have been synthesized and characterized as viscosity-sensitive fluorescent probes. These molecules exhibit a fluorescence response to changes in the viscosity of their environment, which is a valuable property for studying biological and chemical systems. The fluorescence intensity of these probes can be modulated by the nature of substituent groups on the phenyl ring.

Organic Electroluminescent Devices and Optoelectronic Materials

The rigid and luminescent nature of the quinoxaline core makes it a suitable candidate for use in organic light-emitting diodes (OLEDs). Quinoxaline derivatives have been investigated for their potential as materials for various layers within an OLED, including the hole transporting layer, the emitting layer (as either a host or a guest), and the electron transporting layer. Their thermal stability and ability to form stable amorphous films are advantageous for device longevity and performance.

Organic Sensitizers for Photovoltaic Systems

In the field of renewable energy, quinoxaline-based compounds have been designed and synthesized as organic sensitizers for dye-sensitized solar cells (DSSCs). These molecules typically feature a donor-π-acceptor (D-π-A) architecture, where the quinoxaline moiety can act as the electron-accepting unit. The performance of these sensitizers is highly dependent on their molecular geometry and electronic structure, which can be fine-tuned through chemical modification.

Role as Corrosion Inhibitors in Material Protection

Several studies have demonstrated the efficacy of quinoxaline derivatives as corrosion inhibitors for metals, particularly for mild steel in acidic environments. These compounds can adsorb onto the metal surface, forming a protective film that impedes the corrosive process. The inhibition efficiency is influenced by the concentration of the inhibitor and its molecular structure, with the presence of heteroatoms (like nitrogen) and π-electrons in the quinoxaline ring playing a crucial role in the adsorption process.

Development of Chemo- and Fluorogenic Sensors

The development of sensors for various analytes is another area where quinoxaline derivatives have shown promise. Their ability to interact with specific ions or molecules, leading to a change in their fluorescent or colorimetric properties, makes them suitable for use as chemo- or fluorogenic sensors. This has potential applications in environmental monitoring and analytical chemistry.

Conclusion and Future Research Perspectives

Synthesis and Derivatization Strategies for Quinoxaline-Based Compounds

The synthesis of the quinoxaline (B1680401) core has traditionally been achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govijpsjournal.com While effective, this classic method often requires harsh conditions, such as high temperatures and strong acid catalysts. nih.gov Modern synthetic chemistry has introduced numerous advanced and more efficient protocols.

Recent advancements focus on milder, more efficient, and environmentally friendly methods. benthamdirect.com These include:

Catalytic Systems: The use of various catalysts, such as copper, nickel, and iodine, has enabled quinoxaline synthesis under milder conditions with improved yields. organic-chemistry.orgencyclopedia.pub For instance, copper-catalyzed cycloamination and nickel-catalyzed dehydrogenative coupling provide efficient routes to quinoxaline derivatives. organic-chemistry.org

Green Chemistry Approaches: To minimize environmental impact, green chemistry protocols are being increasingly developed. mdpi.com These methods utilize recyclable catalysts like alumina-supported heteropolyoxometalates, solvent-free reactions assisted by microwaves, or reactions in environmentally benign solvents like water or ethanol. nih.govencyclopedia.pubudayton.edu Bentonite clay has been used as a recyclable catalyst for one-pot synthesis at room temperature, aligning with green chemistry principles. encyclopedia.pub

Multi-Component Reactions (MCRs): One-pot, multi-component reactions are gaining traction as they offer a streamlined approach to generating diverse quinoxaline libraries from simple starting materials, enhancing efficiency in drug discovery pipelines. mtieat.orgorganic-chemistry.org

Future derivatization strategies will likely continue to expand upon these modern techniques. The goal is to create large and diverse libraries of quinoxaline derivatives for high-throughput screening. The development of chemoselective methods that allow for precise functionalization at specific positions of the quinoxaline ring will be crucial for fine-tuning the properties of these compounds. rsc.orgorganic-chemistry.org

Advancements in Structure-Activity Relationship Elucidation

Understanding the Structure-Activity Relationship (SAR) is fundamental to designing more potent and selective quinoxaline-based therapeutic agents. mdpi.compulsus.com SAR studies help identify the key structural features responsible for a compound's biological activity. mdpi.comnih.gov

Key SAR insights for various biological activities include:

Anticancer Activity: Studies have shown that the type and position of substituents on the quinoxaline ring are critical. For example, in some anticancer derivatives, electron-releasing groups like methoxy (B1213986) (OCH₃) enhance activity, while electron-withdrawing groups such as chlorine (Cl) may decrease it. mdpi.com The nature of the linker between the quinoxaline core and other moieties (e.g., amide vs. aliphatic linkers) also significantly influences potency. mdpi.comnih.gov

Antimicrobial Activity: For antimicrobial agents, specific substitution patterns are being identified to overcome resistance to existing drugs. nih.gov The quinoxaline scaffold is seen as a bioisostere of quinoline (B57606) and naphthalene (B1677914), offering a pathway to circumvent established resistance mechanisms. nih.gov

Enzyme Inhibition: In the context of enzyme inhibitors, such as those targeting VEGFR-2 or PARP-1, SAR studies guide the optimization of interactions with the enzyme's active site. researchgate.netmdpi.com For instance, the introduction of halogen atoms or specific heterocyclic rings can enhance binding affinity and inhibitory potential. nih.govmdpi.com

The future of SAR elucidation lies in integrating experimental data with computational analysis. This synergy allows for a more rapid and precise identification of critical pharmacophoric features, accelerating the design-synthesis-test-analyze cycle in drug development. researchgate.netresearchgate.net

Promising Avenues in Computational Drug Design and Mechanistic Studies

Computational chemistry has become an indispensable tool in the development of quinoxaline-based drugs. In silico techniques offer powerful methods for designing novel molecules and understanding their mechanisms of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are used to build statistically validated correlations between the chemical structure of quinoxaline derivatives and their biological activity. researchgate.netdntb.gov.ua These models can predict the activity of hypothetical molecules, guiding synthetic efforts toward more promising candidates. researchgate.netnih.gov

Molecular Docking: This technique predicts the preferred binding orientation of a quinoxaline derivative within the active site of a biological target, such as an enzyme or receptor. researchgate.netresearchgate.netekb.eg Docking studies help to rationalize observed SAR and provide insights into key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for activity. dntb.gov.uanih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, assessing the stability of the binding interactions predicted by docking. researchgate.netdntb.gov.ua This helps to validate the binding mode and ensure the designed compound forms a stable complex with its target.

Mechanistic studies, often combining computational and experimental approaches, are crucial for understanding how these compounds exert their effects. For example, studies have investigated the formation of quinoxaline from its precursors using NMR spectroscopy to trace the reaction pathway. rsc.org For bioactive compounds, mechanistic studies can reveal how they induce apoptosis in cancer cells or inhibit key signaling pathways, providing a deeper understanding beyond simple affinity measurements. nih.govnih.govnih.gov Future efforts will likely focus on developing more accurate predictive models and applying them to a wider range of biological targets to unlock the full therapeutic potential of the quinoxaline scaffold.

Emerging Non-Pharmaceutical Applications of Quinoxaline Derivatives

While the primary focus of quinoxaline research has been on medicinal applications, these compounds also possess properties that make them valuable in other fields, particularly materials science. rsc.orgscispace.com

Application AreaDescription of Quinoxaline UseRelevant Properties
Electroluminescent Materials Used in the development of Organic Light-Emitting Diodes (OLEDs) due to their ability to emit light upon application of an electric current. nih.govscispace.comFluorescence, charge transport capabilities.
Dyes and Pigments The aromatic nature of the quinoxaline core allows for the creation of colored compounds suitable for use as dyes. rsc.orgsphinxsai.comChromophoric structure, chemical stability.
Organic Semiconductors Their planar structure and π-conjugated system make them candidates for use in organic electronic devices like transistors. sphinxsai.comnih.govπ-conjugation, charge mobility.
Corrosion Inhibitors Quinoxaline derivatives can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. scispace.comHeteroatoms (nitrogen) that can coordinate with metal ions.

Future research in this area will likely explore the synthesis of novel quinoxaline-based polymers and macrocycles for advanced electronic and optical applications. rsc.org Tailoring the electronic properties through strategic functionalization could lead to the development of next-generation materials for solar cells, sensors, and other technologies.

Identification of Key Research Challenges and Opportunities for Future Exploration

Despite significant progress, the field of quinoxaline research faces several challenges that also represent opportunities for future investigation.

ChallengeOpportunity for Future Research
Toxicity and Selectivity A major hurdle for many potent anticancer quinoxaline compounds is their toxicity to normal cells. mdpi.compulsus.comDevelop targeted drug delivery systems. Design derivatives with higher selectivity for cancer-specific targets. Employ computational toxicology to predict and mitigate adverse effects early in the design phase.
Drug Resistance The emergence of resistance to existing therapies, including those based on similar scaffolds like quinolines, is a constant threat. pulsus.comnih.govExplore novel mechanisms of action to circumvent existing resistance pathways. Design hybrid molecules that combine the quinoxaline scaffold with other pharmacophores to create multi-target agents. nih.gov
Bioavailability Poor solubility in aqueous media can limit the bioavailability and therapeutic efficacy of some quinoxaline derivatives. mdpi.comIntroduce salt-forming groups (e.g., amino groups) or other hydrophilic moieties to improve solubility. mdpi.com Investigate novel formulation strategies.
Synthetic Efficiency While many new synthetic methods have been developed, there is still a need for more cost-effective, scalable, and environmentally friendly routes. mtieat.orgbenthamdirect.comFurther development of green chemistry protocols, flow chemistry techniques, and catalytic systems using earth-abundant metals. mtieat.org

Q & A

Basic Research Questions

Q. How can the synthesis of 3-Phenyl-1-quinoxalin-2-yl-propan-1-one be optimized for high purity and yield?

  • Methodological Answer : Utilize Claisen-Schmidt condensation between quinoxaline-2-carbonyl derivatives and phenylacetone under alkaline conditions. For example, dissolve 1-(quinoxalin-2-yl)ethanone (1 mmol) and benzaldehyde (1 mmol) in methanol, add 3% NaOH (1 mL), and stir for 24 hours. Purify via recrystallization (ethanol) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
  • Key Parameters :

Reaction TimeSolventCatalystYield (%)Purity (%)
24 hMethanolNaOH85–90>95

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Assign peaks using ¹H/¹³C NMR to confirm the quinoxaline backbone (δ 7.5–8.5 ppm for aromatic protons) and ketone group (δ ~200 ppm in ¹³C).
  • IR : Identify the carbonyl stretch (C=O) at ~1680–1700 cm⁻¹.
  • MS : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺. Cross-reference with computational predictions (DFT) for validation .

Q. How is single-crystal X-ray diffraction applied to determine the molecular structure?

  • Methodological Answer : Grow crystals via slow evaporation (e.g., ethanol/water). Use SHELXL (v.2018/3) for refinement, applying anisotropic displacement parameters. Key metrics from analogous compounds:

MetricValue (Å/°)
C–C bond length1.48 ± 0.03
Torsion angle120.5° (quinoxaline-phenyl)
  • Ensure data-to-parameter ratio >15 and R-factor <0.06 .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles), avoid inhalation (use fume hood), and store in sealed containers at 4°C. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Reference SDS guidelines for halogenated ketones .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reactivity?

  • Methodological Answer : Optimize geometry using B3LYP/6-311++G(d,p) basis set. Calculate HOMO-LUMO gaps to assess charge-transfer potential. For thermochemical accuracy, include exact exchange terms (e.g., Becke’s hybrid functional), achieving <3 kcal/mol deviation from experimental data .

Q. What strategies elucidate reaction mechanisms in quinoxaline derivatization?

  • Methodological Answer : Conduct kinetic studies (e.g., varying substituents on phenyl rings) or isotopic labeling (e.g., ¹³C tracing). For Claisen-Schmidt condensation, monitor intermediates via LC-MS and propose a nucleophilic addition-elimination pathway .

Q. How do structural modifications influence biological activity (e.g., antioxidant effects)?

  • Methodological Answer : Synthesize analogs (e.g., halogenated or methoxy-substituted phenyl groups) and assay DPPH radical scavenging. Compare IC₅₀ values:

DerivativeIC₅₀ (μM)
Parent compound12.3
4-Fluoro-phenyl8.7
  • Correlate electron-withdrawing groups with enhanced activity .

Q. Can enantioselective synthesis achieve chiral purity for pharmacological studies?

  • Methodological Answer : Employ chiral catalysts (e.g., Jacobsen’s thiourea) in asymmetric aldol reactions. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol). Target >90% ee for in vivo testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.